![molecular formula C19H24N2O3S B296280 N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296280.png)
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as DMAPT, is a small molecule inhibitor with potential therapeutic applications in cancer treatment. DMAPT has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, cell survival, and proliferation.
作用機序
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide binds to the cysteine residue of IKKβ, preventing its activation and subsequent activation of NF-κB. This results in decreased expression of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have both biochemical and physiological effects in cancer cells. Biochemically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB and its downstream target genes. Physiologically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide induces apoptosis, or programmed cell death, in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This results in decreased tumor growth and metastasis.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can also have off-target effects, which can complicate data interpretation.
将来の方向性
For research include the development of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide derivatives and the combination of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide with other cancer therapies.
合成法
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can be synthesized by reacting 2,3-dimethylphenylamine with methyl 2-bromo-2-phenylethyl sulfone in the presence of a base. The resulting product is then treated with chloroacetyl chloride to form N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been optimized to increase yield and purity, making it suitable for use in preclinical and clinical studies.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to be overactivated in many types of cancer, leading to increased cell survival, proliferation, and resistance to chemotherapy. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to inhibit the activity of NF-κB, leading to decreased cell survival and proliferation in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
特性
分子式 |
C19H24N2O3S |
---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-7-11-18(16(15)2)20-19(22)14-21(25(3,23)24)13-12-17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
InChIキー |
FBGZXWVMSLRWPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。